2,3,5,6-四氟-4-磺基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

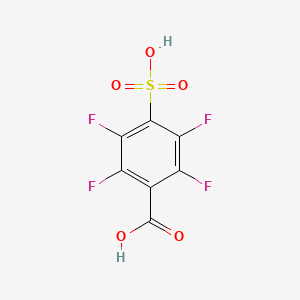

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is a chemical compound that has been synthesized from pentafluorobenzoic acid through a series of reactions involving the oxidation of 4-mercapto-tetrafluorobenzoic acid. This compound is of interest due to its potential applications in creating derivatives that could be useful in various chemical processes and materials science, particularly in the context of aromatic polymers for fuel cell proton-exchange membranes .

Synthesis Analysis

The synthesis of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid involves a multi-step process starting from pentafluorobenzoic acid. The initial step includes the oxidation of 4-mercapto-tetrafluorobenzoic acid to form the desired sulfobenzoic acid. Subsequent reactions with reagents such as DMF/SOCl2, PCl5, and SF4 lead to the formation of various derivatives, including acid chlorides and esters. These derivatives demonstrate the reactivity of the tetrafluoro-4-sulfobenzoic acid and its potential as a precursor for further chemical transformations .

Molecular Structure Analysis

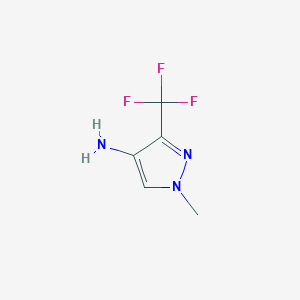

The molecular structure of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is characterized by the presence of four fluorine atoms and a sulfonyl group attached to a benzene ring. This structure is significant because the fluorine atoms are highly electronegative, which can activate the ring for nucleophilic aromatic substitution reactions. The sulfonyl group further adds to the compound's reactivity, making it a versatile monomer for the synthesis of high-molecular-weight aromatic polymers .

Chemical Reactions Analysis

The reactivity of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid is showcased through its ability to undergo various chemical reactions. For instance, treatment with DMF/SOCl2 and PCl5 leads to the formation of diacid chlorides, which can be further converted into esters and anilides by reaction with alcohols and amines, respectively. The use of SF4 allows for the introduction of additional fluorine atoms or the formation of sulfonyl fluoride groups, depending on the reaction conditions. These reactions highlight the compound's utility in synthesizing a wide range of fluorinated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrafluoro-4-sulfobenzoic acid and its derivatives are influenced by the presence of fluorine and sulfonyl groups. The fluorine atoms contribute to the compound's stability and resistance to nucleophilic attack, while the sulfonyl group increases its solubility in polar solvents. These properties are crucial for the compound's application in the development of materials such as proton-exchange membranes, where chemical stability and solubility are essential .

科学研究应用

1. Preparation of New Ligands for Immobilization on Supports

- Application Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3). This ligand combines an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

2. Preparation of Novel Inhibitors for Protein Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase)

- Application Summary: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), through Mitsunobu reaction .

- Results or Outcomes: Enzyme inhibition studies demonstrate a potency of 2.9 µM against FTase and 7.5 µM against GGTase .

3. Microwave-Assisted Synthesis of Covalent Organic Frameworks (COFs)

- Application Summary: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is used in the microwave-assisted synthesis of COFs. COFs are a new type of crystalline porous polymers of great interest due to their high stability, narrow porosity distribution, and high surface area .

4. Luminescent Detection of Fe3+ and Nitroaromatic Compounds

- Application Summary: 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid is used in the supramolecular assembly of lanthanide coordination polymers via fluorine-fluorine interactions. This assembly serves as a platform for luminescent detection of Fe3+ and nitroaromatic compounds .

5. Preparation of Fluorescent Probes

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-sulfobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O5S/c8-2-1(7(12)13)3(9)5(11)6(4(2)10)17(14,15)16/h(H,12,13)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNESNWCWZVATQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600145 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

CAS RN |

125662-60-4 |

Source

|

| Record name | 2,3,5,6-Tetrafluoro-4-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfo-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)